2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(trifluoromethyl)benzoic acid
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Overview
Description
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(trifluoromethyl)benzoic acid is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis. The trifluoromethyl group adds to its chemical stability and reactivity, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(trifluoromethyl)benzoic acid typically involves multiple steps, starting with the preparation of the Fmoc-protected amino acid. The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The trifluoromethyl group is then introduced through a nucleophilic substitution reaction using trifluoromethyl iodide and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide with a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(trifluoromethyl)benzoic acid involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be removed under mild basic conditions, allowing for the sequential addition of amino acids. The trifluoromethyl group enhances the compound’s stability and reactivity, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid
- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4-(tritylthio)butanoic acid
Uniqueness
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(trifluoromethyl)benzoic acid is unique due to the presence of both the Fmoc and trifluoromethyl groups. This combination provides enhanced stability and reactivity, making it a valuable compound in various synthetic and research applications.
Properties
Molecular Formula |
C23H16F3NO4 |
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Molecular Weight |
427.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C23H16F3NO4/c24-23(25,26)13-9-10-20(18(11-13)21(28)29)27-22(30)31-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,27,30)(H,28,29) |
InChI Key |
DUFSKDRIDRHPED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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